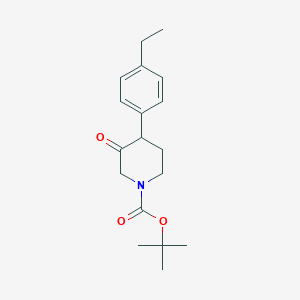
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an ethylphenyl group, and a piperidine ring with a ketone and carboxylate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines and carbonyl compounds.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Attachment of the Ethylphenyl Group: This step involves a Friedel-Crafts alkylation reaction where an ethylbenzene derivative is reacted with the piperidine ring in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions involving tert-butyl alcohol and an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes typically optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylphenyl group, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where various nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or halides in the presence of suitable catalysts.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Tert-butyl 4-(4-methylphenyl)-3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(4-isopropylphenyl)-3-oxopiperidine-1-carboxylate
- Tert-butyl 4-(4-tert-butylphenyl)-3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is unique due to the presence of the ethylphenyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
生物活性
Tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore its synthesis, biological properties, and relevant case studies, along with detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H23NO3, with a molecular weight of approximately 273.36 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an ethylphenyl moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the piperidine ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The tert-butyl and ethylphenyl groups are introduced via alkylation reactions.
- Carboxylation : The final step involves the addition of a carboxylic acid group to yield the desired ester.
Research indicates that this compound may exhibit various biological activities, including:
- Analgesic Effects : Similar compounds have shown promise as analgesics by modulating pain pathways in the central nervous system.
- Antioxidant Activity : The presence of phenolic structures often correlates with antioxidant properties, which can mitigate oxidative stress in biological systems.
Case Studies and Research Findings
- Analgesic Activity :
- Antioxidant Properties :
-
Enzyme Inhibition :
- A comparative study on enzyme inhibition revealed that compounds featuring a piperidine core could inhibit β-glucuronidase, an enzyme implicated in drug metabolism and detoxification processes. The IC50 values for related compounds ranged from 2.8 µM to over 300 µM, suggesting that structural modifications can enhance inhibitory potency .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C15H23NO3 |
| Molecular Weight | 273.36 g/mol |
| Analgesic IC50 (Example) | 2.8 µM (related compound) |
| Antioxidant Activity | Significant in DPPH assay |
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
tert-butyl 4-(4-ethylphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C18H25NO3/c1-5-13-6-8-14(9-7-13)15-10-11-19(12-16(15)20)17(21)22-18(2,3)4/h6-9,15H,5,10-12H2,1-4H3 |
InChIキー |
IRHDIKZMAVDYQP-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2CCN(CC2=O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















